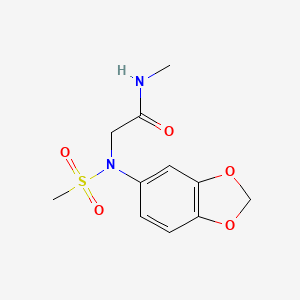![molecular formula C19H19ClN2O2 B5817521 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide, also known as CPI-17, is a potent inhibitor of myosin light chain phosphatase (MLCP). It is a small molecule that has been widely used in scientific research to explore the biochemical and physiological effects of MLCP inhibition.
Mecanismo De Acción
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide inhibits MLCP activity by binding to the myosin-binding subunit of MLCP, which prevents the dephosphorylation of myosin light chains. This results in increased myosin phosphorylation and smooth muscle contraction. The mechanism of action of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been well-characterized and has been used to study the role of MLCP in various biological processes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the contractility of smooth muscle cells in vitro and in vivo. It has also been shown to increase the phosphorylation of myosin light chains and to decrease MLCP activity. These effects have been studied in a variety of tissues, including blood vessels, airways, and gastrointestinal smooth muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also a potent inhibitor of MLCP activity, which makes it a useful tool for studying the role of MLCP in biological processes. However, there are also some limitations to using 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide. One area of interest is the role of MLCP inhibition in the development of hypertension and other cardiovascular diseases. Another area of interest is the use of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide as a therapeutic target for the treatment of smooth muscle disorders, such as asthma and gastrointestinal motility disorders. Further research is needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide and its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-aminophenylacrylic acid to form 3-(4-chlorophenyl)-N-(3-aminophenyl)acrylamide. This intermediate is then reacted with isobutyryl chloride to form the final product, 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide. The synthesis method has been well-established and has been used to produce 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide in large quantities for scientific research.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been widely used in scientific research to explore the role of MLCP inhibition in various biological processes. MLCP is a key regulator of smooth muscle contraction and is involved in the regulation of blood pressure, airway tone, and gastrointestinal motility. 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been used to study the role of MLCP in these processes and has been shown to be a potent inhibitor of MLCP activity.
Propiedades
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)19(24)22-17-5-3-4-16(12-17)21-18(23)11-8-14-6-9-15(20)10-7-14/h3-13H,1-2H3,(H,21,23)(H,22,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVVNBRYSANIN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
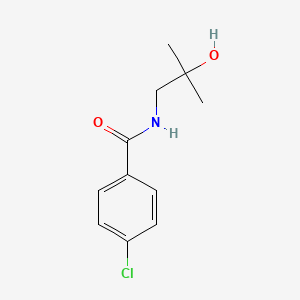
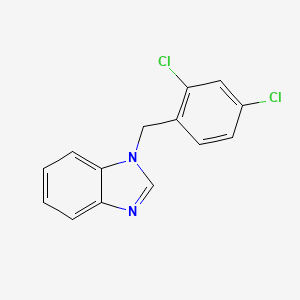
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
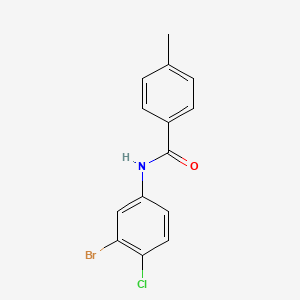
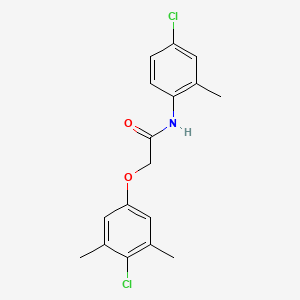
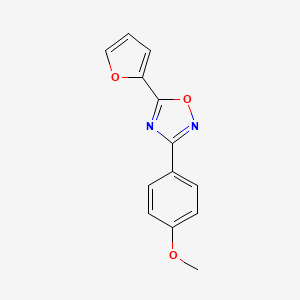
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
